1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-4-6-14-10(15)7-9(13-14)8-3-1-2-5-12-8/h1-3,5,7,13H,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDDMCISDITGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including the pyrazole and pyridine rings, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2090956-89-9
- Molecular Formula : C₁₀H₁₂N₄O
- Molecular Weight : 204.23 g/mol
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazole showed significant activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the aliphatic amide pharmacophore, enhances antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds synthesized with a similar structure have shown promising results in reducing inflammation in animal models. One study reported that certain pyrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .
Anticancer Properties
The anticancer activity of this compound has also been explored. Research indicates that this compound may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. The mechanism often involves the modulation of enzyme activity and disruption of protein-protein interactions .
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for disease progression, such as monoamine oxidase (MAO).
- Signal Transduction Modulation : It may affect signaling pathways that regulate cell growth and apoptosis.
- Protein Interaction Disruption : By binding to specific proteins, it can alter their function and interactions with other cellular components .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to analogs with variations at the 1- and 3-positions of the pyrazole core (Table 1).
Table 1: Structural Comparison of Pyrazol-5-ol Derivatives
Key Observations :
Physical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Aryl-substituted derivatives have higher melting points (e.g., 204°C ) compared to alkyl analogs (69–88°C ), attributed to stronger intermolecular forces in crystalline aryl structures.
- The target compound’s aminoethyl group may reduce melting point relative to aryl analogs but improve solubility in polar solvents.
Preparation Methods
Sonication-Assisted Cyclization
A recent efficient method involves sonication to promote cyclization of oxonitrile intermediates with hydrazine hydrate to form pyrazole derivatives. This method starts with esterification of carboxylic acids (including nicotinic acid derivatives) followed by reaction with sodium hydride and acetonitrile to form oxonitriles. Subsequent sonication in acetic acid with hydrazine hydrate yields pyrazoles in 1–2 hours with good yields.
- Mild reaction conditions
- Short reaction time due to sonication energy
- Applicability to various substituted aromatic acids including pyridine derivatives
Direct N-Substitution of Pyrazoles
Direct preparation of N-substituted pyrazoles from primary amines has been demonstrated using a one-pot reaction involving primary amines, hydrazine derivatives, and suitable carbonyl compounds under controlled temperature and solvent conditions. Optimization of reagent ratios and reaction temperature (e.g., 0 °C initial addition followed by heating) is critical to achieve reproducible yields around 44% for related pyrazole products.
- Primary amines act as limiting reagents.
- Reaction tolerates minor changes in temperature and reagent equivalents.
- Water, acetic acid, or weak bases have minor effects on yield.
Industrial and Scale-Up Considerations
In industrial synthesis, batch reactors with automated control of temperature, pressure, and pH are employed to maintain high purity and yield. Reaction parameters such as solvent choice, catalyst loading, and reaction time are optimized for scale. Photochemical stability is a concern, requiring amber glassware and controlled light exposure during synthesis and storage.
Representative Preparation Data Table
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nicotinic acid | Methanol, conc. H₂SO₄, reflux, N₂ atmosphere, 16 h | Methyl nicotinate (ester) | ~85 | Esterification under inert atmosphere |
| 2 | Methyl nicotinate + NaH + acetonitrile | Toluene, reflux, 17 h | Oxonitrile intermediate | 70–80 | Formation of nitrile intermediate |
| 3 | Oxonitrile + hydrazine hydrate | Acetic acid, sonication, 1–2 h | Pyrazole derivative | 75–90 | Sonication accelerates cyclization |
| 4 | Pyrazole derivative + 1-(2-chloroethyl)pyridin-2-one | K₂CO₃, DMF, room temp to reflux | This compound | 60–75 | Nucleophilic substitution step |
Research Findings and Analytical Characterization
- NMR Spectroscopy: ^1H NMR confirms aromatic protons of pyridin-2(1H)-one between δ 6.5–8.5 ppm; pyrazole NH₂ protons appear as broad singlets near δ 5.5–6.5 ppm, consistent with the expected structure.
- Mass Spectrometry: High-resolution MS confirms molecular weight (~204.23 g/mol) and fragmentation consistent with the aminoethyl-pyrazole-pyridinyl structure.
- X-ray Crystallography: Related pyridinone derivatives have been crystallographically characterized, confirming bond lengths and substitution patterns, which supports the regiochemistry in the target compound.
- Photochemical Stability: The compound is sensitive to UV light (254 nm), undergoing cycloaddition and cleavage reactions, necessitating protection from light during synthesis and storage.
Summary of Key Challenges
- Controlling regioselectivity during pyrazole ring formation and substitution.
- Optimizing reaction conditions to maximize yield while minimizing side reactions such as over-oxidation or photodegradation.
- Managing tautomeric equilibria of pyridin-2(1H)-one/enol forms affecting reactivity.
- Scaling up synthesis with consistent quality and purity.
This detailed overview synthesizes diverse research findings on the preparation of this compound, emphasizing sonication-assisted cyclization, direct N-substitution methods, linker functionalization, and industrial considerations. The data tables and analytical characterizations provide a comprehensive guide for researchers aiming to prepare this compound efficiently and with high purity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol?
Methodological Answer:
The compound can be synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl precursors. A typical approach involves:
- Reacting 2-pyridinyl-substituted β-ketoesters with 2-aminoethylhydrazine under acidic or basic conditions to form the pyrazole core .
- Key steps :
- Critical parameters : pH control during cyclization to avoid side products like open-chain hydrazides .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 221.1) .
- Infrared (IR) Spectroscopy : Peaks at 3200–3400 cm⁻¹ (O–H/N–H stretch) and 1600–1650 cm⁻¹ (C=N/C=C pyrazole ring) .
Advanced: How do the electronic properties of the pyridinyl and aminoethyl groups influence crystallographic refinement?
Methodological Answer:
The pyridinyl group introduces hydrogen-bonding interactions (N–H···N), while the aminoethyl side chain contributes to disorder challenges during refinement:
- Crystallographic workflow :
- Example : In 1-(2-pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol, the pyridinyl N-atoms form intermolecular H-bonds (d = 2.89 Å), stabilizing the lattice .
Advanced: How can tautomeric equilibria (keto-enol) of the pyrazole ring be experimentally resolved?
Methodological Answer:
- X-ray crystallography : Determines the dominant tautomer (e.g., 5-ol vs. 5-one). For example, the hydroxyl group in 1-(2-pyridyl)-3-(4-pyridyl)-1H-pyrazol-5-ol adopts the enol form , confirmed by O–H bond lengths (~0.82 Å) .
- Solid-state NMR : ¹³C CP/MAS NMR distinguishes tautomers via chemical shifts (C5-OH: δ 165–170 ppm; C5=O: δ 175–180 ppm).
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes for tautomeric assignments .
Advanced: What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold modifications :
- Biological evaluation :
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Common impurities :
- Unreacted hydrazine (detected via TLC, Rf = 0.1 in ethyl acetate).
- Oligomeric byproducts (removed via size-exclusion chromatography).
- Solutions :
Advanced: How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
